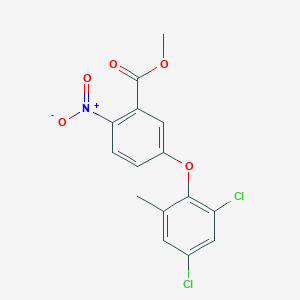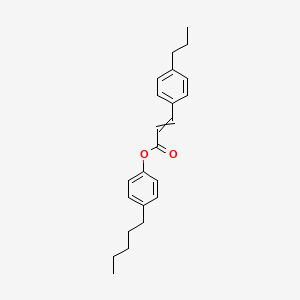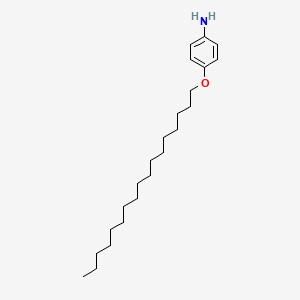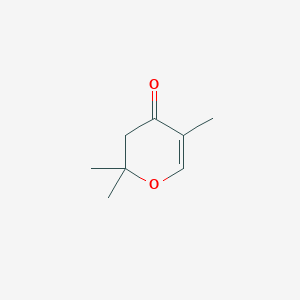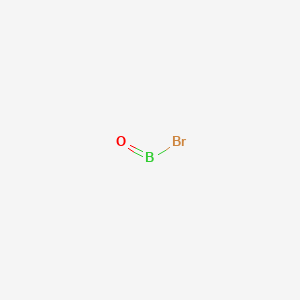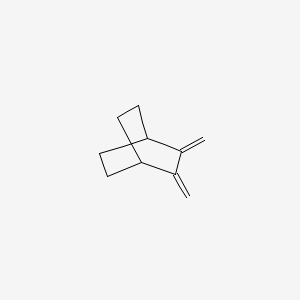
Bicyclo(2.2.2)octane, 2,3-bis(methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(2.2.2)octane, 2,3-bis(methylene)- is a bicyclic organic compound with the molecular formula C10H14. This compound features a unique structure with two methylene groups attached to the bicyclo(2.2.2)octane framework. It is known for its rigidity and strain-free system, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo(2.2.2)octane, 2,3-bis(methylene)- can be achieved through several methods. One common approach involves the Diels-Alder reaction followed by ring-closing metathesis. This method is advantageous due to its simplicity and efficiency . Another method includes the selective fragmentation of functionalized tricyclo derivatives, which can be constructed using intramolecular cyclopropanation or bicycloannulation of cyclic dienolates with various Michael acceptors .
Industrial Production Methods: Industrial production of bicyclo(2.2.2)octane, 2,3-bis(methylene)- is less common due to the specialized nature of its applications. the methods mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: Bicyclo(2.2.2)octane, 2,3-bis(methylene)- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in cycloaddition reactions, such as the Diels-Alder reaction .
Common Reagents and Conditions: Common reagents used in reactions involving bicyclo(2.2.2)octane, 2,3-bis(methylene)- include molecular iodine, methyllithium, and various catalysts for metathesis reactions . Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from reactions involving bicyclo(2.2.2)octane, 2,3-bis(methylene)- depend on the specific reaction conditions and reagents used. For example, the reaction with methyllithium can yield 3-hydroxy-3-methylbicyclo(2.2.2)octan-2-one .
Scientific Research Applications
Bicyclo(2.2.2)octane, 2,3-bis(methylene)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and polymers . In biology and medicine, derivatives of this compound have shown potential as inhibitors of enzymes such as topoisomerase II, which is involved in DNA replication . Additionally, it has been studied for its potential use in the development of non-covalent SARS-CoV-2 3CL pro protease inhibitors .
Mechanism of Action
The mechanism of action of bicyclo(2.2.2)octane, 2,3-bis(methylene)- and its derivatives often involves the inhibition of specific enzymes or molecular targets. For example, it can act as a prodrug that, upon activation, inhibits viral reproduction by being falsely inserted into the newly forming RNA molecule, thus preventing further replication of the virus’s genetic material .
Comparison with Similar Compounds
Bicyclo(2.2.2)octane, 2,3-bis(methylene)- can be compared with other bicyclic compounds such as bicyclo(2.2.1)heptane (norbornane) and bicyclo(3.3.1)nonane. These compounds share similar structural features but differ in their chemical reactivity and applications . For instance, norbornane is commonly used in organic synthesis, while bicyclo(3.3.1)nonane is studied for its unique electronic properties .
Similar Compounds
- Bicyclo(2.2.1)heptane (norbornane)
- Bicyclo(3.3.1)nonane
- Bicyclo(3.2.1)octane
- 1,4-Diazabicyclo(2.2.2)octane (DABCO)
Properties
CAS No. |
36439-79-9 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
2,3-dimethylidenebicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H14/c1-7-8(2)10-5-3-9(7)4-6-10/h9-10H,1-6H2 |
InChI Key |
WEOIMVGRKQBCKD-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CCC(C1=C)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



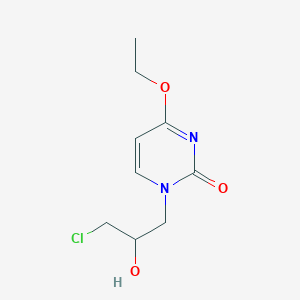
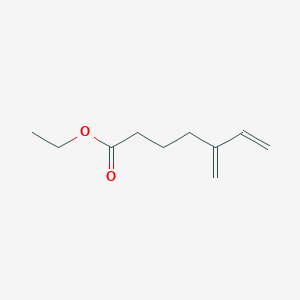
![1-[2-(Acetyloxy)cyclopentyl]ethyl acetate](/img/structure/B14665904.png)

